7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with chlorine at position 7 and a methyl group at position 2. Its molecular formula is C₆H₅ClN₄, with a molecular weight of 170.58 g/mol (CID: 520127) . The compound is synthesized via chlorination of hydroxy-precursors using phosphorus oxychloride (POCl₃), yielding up to 90% under optimized conditions . Key spectral data include:
- ¹H-NMR: δ 2.74 (s, 3H, CH₃), 7.65 (s, 1H, H-6) .
- IR: Peaks at 1,614 cm⁻¹ (C=N) and 3,062 cm⁻¹ (CH) .
Its structure facilitates diverse pharmacological and agrochemical applications due to the reactivity of the chlorine substituent and the stability imparted by the methyl group .
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-6-8-3-2-5(7)11(6)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPRFDISCYQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378888-26-6 | |
| Record name | 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This reaction produces an intermediate compound, which is then treated with phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 is susceptible to nucleophilic displacement, enabling the introduction of diverse functional groups.
Key Findings:
-
Amination : Reaction with aliphatic or aromatic amines in isopropanol at 50°C for 3 hours yields 7-amino derivatives (e.g., 4a–4c ) with yields of 87–93% .
-
Thiol Substitution : Treatment with thiols (e.g., furfuryl mercaptan) in ethanol under basic conditions produces 7-(alkylthio) derivatives (e.g., 5a–5c ) in 80–85% yield .
Table 1: Representative Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | Isopropanol, 50°C, 3 h | 7-Benzylamino derivative (4a ) | 89 | |
| Furfuryl mercaptan | EtOH, KOH, 50°C, 30 min | 7-(Furfurylthio) derivative (5a ) | 82 |
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Findings:
-
Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst in dioxane/water (4:1) at 80°C for 12 hours affords biaryl derivatives (e.g., 6 ) in 60–75% yield .
-
Buchwald–Hartwig Amination : Coupling with secondary amines in the presence of Xantphos and Pd(OAc)₂ produces 7-aminated derivatives .
Functionalization via Carbonyl Chloride Intermediates
The methyl group at position 2 can be oxidized to a carbonyl chloride, enabling further derivatization.
Key Findings:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the methyl group to a carbonyl chloride (30 ), which reacts with amines to form carboxamides (e.g., 15–22 ) in 70–90% yield .
-
Esterification : Reaction with alcohols in the presence of DCC/DMAP yields esters (e.g., 55–56 ), which are hydrolyzed to carboxylic acids .
Table 2: Carboxamide Derivatives
| Amine Reagent | Product | Yield (%) | Biological Activity | Source |
|---|---|---|---|---|
| Pyridin-2-amine | 16 | 78 | Influenza PA–PB1 inhibition | |
| Cycloheptathienoamine | 18 | 85 | Anticancer (HCT-116 IC₅₀: 0.53 μM) |
Cyclization and Rearrangement
The triazolopyrimidine core undergoes cyclocondensation and Dimroth rearrangement under specific conditions.
Key Findings:
-
Cyclocondensation : Reaction with ethyl acetoacetate in acetic acid at reflux forms fused tricyclic derivatives (e.g., 2 ) in 88% yield .
-
Dimroth Rearrangement : Heating in acidic or basic media induces ring rearrangement, converting triazolo[4,3-c]pyrimidine intermediates to the [1,5-a] isomer .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Anticancer Agents : Introduction of indole moieties (e.g., H1–H18 ) suppresses ERK signaling, inducing apoptosis in cancer cells .
-
Antiviral Compounds : Carboxamide derivatives (e.g., 20 ) inhibit influenza polymerase PA–PB1 subunit dimerization .
Stability and Reaction Constraints
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₅ClN₄
- SMILES : CC1=NN2C(=CC=NC2=N1)Cl
- InChIKey : JYEPRFDISCYQOL-UHFFFAOYSA-N
The compound features a triazolo-pyrimidine structure that contributes to its biological activity. Its unique configuration allows it to interact with various biological targets.
Antitumor Activity
Research indicates that derivatives of 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor properties. A study highlighted the potential of pyrazolo[1,5-a]pyrimidines as pharmacophores in anti-tumor drug design. The synthesis of related compounds has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2) .
| Compound | Target Cancer Cell Line | Activity |
|---|---|---|
| This compound Derivative | MCF-7 | Significant inhibition |
| This compound Derivative | HepG2 | Moderate inhibition |
Antiviral Activity
The compound has also been investigated for its antiviral properties. A recent study focused on developing inhibitors targeting the RNA-dependent RNA polymerase (RdRP) of the influenza virus. The findings suggested that certain derivatives effectively disrupted the PA-PB1 subunit interaction in the viral polymerase complex, demonstrating potential as antiviral agents .
| Compound | Viral Target | Activity |
|---|---|---|
| This compound Derivative | Influenza A Virus | Inhibitory effect on RdRP |
Synthesis and Development
The synthesis of this compound involves multi-step reactions that yield various derivatives with enhanced biological activity. Several synthetic routes have been documented in the literature, focusing on optimizing yields and biological efficacy .
Case Study 1: Antitumor Screening
A series of compounds based on the triazolo-pyrimidine framework were synthesized and screened for antitumor activity. The results demonstrated that modifications at specific positions significantly influenced cytotoxicity against cancer cell lines.
Case Study 2: Antiviral Evaluation
In an antiviral evaluation study against influenza viruses, derivatives of this compound were tested for their ability to inhibit viral replication in vitro. The most effective compounds showed a marked reduction in viral load in infected cell cultures.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The biological and chemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key comparisons include:
- Electron-Withdrawing Groups : The trifluoromethyl group in 3c increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions .
- Lipophilicity : Cyclobutyl and heptyloxy substituents improve membrane permeability, critical for drug bioavailability .
- Biological Activity : Halogenated anilines (e.g., 8q) exhibit superior antiproliferative activity compared to methyl or alkoxy derivatives, likely due to enhanced tubulin binding .
Antiproliferative Activity (IC₅₀ Values):
- Mechanistic Insights : Halogenated anilines (e.g., 8q) disrupt tubulin polymerization and induce G2/M cell cycle arrest, whereas methyl/alkoxy derivatives lack this specificity .
Herbicidal Activity:
Triazolopyrimidine sulfonamides (e.g., compound 8a–f) inhibit acetolactate synthase (ALS), a key herbicide target. The 2-sulfonamide group and chloro substituent are critical for binding .
Biological Activity
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring. Its chemical formula is , with a molecular weight of 172.58 g/mol. The structural representation is as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Anticancer Activity : This compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. In studies, it induced apoptosis and cell cycle arrest in cancer cells by regulating proteins involved in these processes .
- Antibacterial and Antifungal Properties : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Antiproliferative Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK inhibition |
| H12 | HCT-116 | 9.58 | ERK inhibition |
| H12 | MCF-7 | 13.1 | ERK inhibition |
These findings indicate that the compound exhibits potent antiproliferative effects that are superior to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
In Vivo Studies
In vivo studies have further supported the anticancer potential of this compound. For instance, it demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages .
Case Studies
One notable case study involved the synthesis and evaluation of various derivatives of this compound. The study highlighted the following:
- Compound Variants : Different substitutions on the triazole or pyrimidine rings were explored to enhance biological activity.
- Results : Some derivatives exhibited improved potency against specific cancer types compared to the parent compound.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodology :
- Fusion Method : Combine 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under fusion (10–12 min). Post-reaction, cool, add methanol, and isolate via crystallization (yield: ~65–85%, purity >95%) .
- Phosphoryl Chloride Route : React precursors in 1,4-dioxane with POCl₃ and triethylamine at 105°C for 3 hours (yield: 65%) .
- Key Considerations : Fusion methods avoid harsh solvents but require precise temperature control. POCl₃-based routes demand strict anhydrous conditions to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorine at C7, methyl at C2) via chemical shifts (e.g., δ 2.38 ppm for methyl groups) .
- FT-IR : Identify C=N (1600–1650 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 533 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve planar triazolopyrimidine core geometry and intermolecular interactions (e.g., π-stacking) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anticancer activity?
- SAR Insights :
- C5/C7 Substitutions : Introducing trifluoromethyl or aryl groups at C5/C7 improves tubulin polymerization inhibition (e.g., IC₅₀ = 6.1 µM against HT-1080 cells) .
- Aminoalkyl Side Chains : N-Cycloheptyl or N-cyclohexyl groups enhance solubility and binding to β-tubulin .
- Experimental Design :
- Use MTT assays to screen cytotoxicity (e.g., IC₅₀ values against Bel-7402 and HT-1080 cell lines) .
- Perform competitive binding studies with vinca alkaloids to confirm non-paclitaxel binding sites .
Q. What computational strategies predict the energetic properties of nitro-substituted triazolopyrimidines for materials science applications?
- Methods :
- DFT Calculations : Estimate heats of formation (HOF) to assess detonation velocity (e.g., 8.5 km/s for nitro derivatives) .
- TDDFT Analysis : Model charge-transfer transitions in D–π–A systems for fluorescence sensing of explosives .
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for triazolopyrimidine derivatives?
- Case Study :
- In Vitro vs. In Vivo Discrepancies : Derivatives showing potent tubulin inhibition in vitro may exhibit reduced efficacy in xenografts due to metabolic instability .
- Resolution Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to enhance bioavailability .
- Pharmacokinetic Profiling : Use LC-MS to monitor plasma half-life and metabolite formation .
Key Notes
- Contradictions : Varied yields in synthesis methods highlight the need for optimization based on target substituents.
- Advanced Tools : Combine crystallography (for structural validation) and DFT (for property prediction) to accelerate discovery.
- Biological Focus : Prioritize derivatives with dual mechanisms (e.g., tubulin inhibition + MDR reversal) for translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
